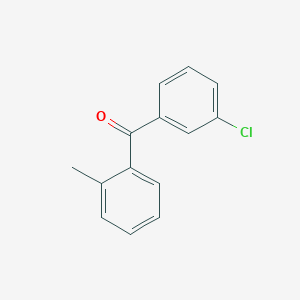

3-Chloro-2'-methylbenzophenone

Description

Contextualization of Benzophenones in Modern Organic Chemistry Research

Benzophenones are a class of organic compounds characterized by a diaryl ketone core, with the parent compound being benzophenone (B1666685) itself, (C₆H₅)₂CO. smolecule.com This structural motif is a cornerstone in modern organic chemistry, serving as a versatile building block for the synthesis of more complex molecules. researchgate.net The chemical robustness of the benzophenone scaffold, combined with the reactivity of its carbonyl group and the potential for functionalization on its two phenyl rings, makes it a valuable precursor in numerous synthetic pathways. google.com

Beyond their role as synthetic intermediates, benzophenones are widely recognized for their photophysical properties. scispace.com They are extensively used as photophysical probes and photoinitiators in polymer chemistry and have been instrumental in studies mapping peptide-protein interactions through photoaffinity labeling. tandfonline.com Furthermore, a significant number of benzophenone derivatives occur naturally in various plants and fungi, exhibiting a wide range of biological activities. researchgate.netnih.gov This natural prevalence has spurred further interest in synthesizing and evaluating novel benzophenone analogues in medicinal chemistry. nih.gov

Significance of Substituted Benzophenones in Contemporary Chemical Sciences

The true versatility of the benzophenone scaffold is unlocked through the introduction of various substituents onto its phenyl rings. The nature and position of these substituents—such as halogen atoms or alkyl groups—profoundly influence the molecule's steric and electronic properties. cdnsciencepub.comcdnsciencepub.com These modifications can alter key characteristics including reactivity, solubility, and, most notably, photophysical and biological activity. cdnsciencepub.com

In medicinal chemistry, the substitution pattern on a benzophenone core can dictate its interaction with biological targets. For instance, studies have shown that the placement of chloro and methyl groups can lead to compounds with potent anti-inflammatory or antiproliferative activities. nih.gov The specific arrangement of these substituents is crucial; even slight changes in their position can dramatically alter the biological effect. tandfonline.com Similarly, in materials science, substituted benzophenones are investigated for applications such as UV light stabilizers and components in advanced polymers, where the substituents are tailored to achieve desired physical properties. thermofisher.com Computational and spectroscopic studies are often employed to understand how different substituents affect the molecule's conformation and electronic excitation energies, providing insight into their unique photophysical behaviors. cdnsciencepub.com

Overview of Established Research Trajectories for 3-Chloro-2'-methylbenzophenone

Research specifically focused on this compound is primarily centered on its synthesis and its role as a chemical intermediate. While extensive literature on this exact isomer is limited, its established research trajectories can be understood through the well-documented synthetic methodologies for asymmetrically substituted benzophenones and the study of its constitutional isomers.

The primary identity of this compound in academic and industrial research is as a building block for creating more complex molecules. thermofisher.com Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5621-69-2 | bldpharm.comfluorochem.co.uk |

| Molecular Formula | C₁₄H₁₁ClO | bldpharm.comfluorochem.co.uk |

| Molecular Weight | 230.69 g/mol | bldpharm.com |

| Purity | Typically ≥97% | fluorochem.co.uk |

| Canonical SMILES | Cc1ccccc1C(=O)c1cccc(Cl)c1 | fluorochem.co.uk |

Established synthetic routes for compounds of this class typically involve two main strategies:

Friedel-Crafts Acylation: This is a classic and widely used method for preparing benzophenones. For an analogue like 2-Chloro-4'-fluoro-3'-methylbenzophenone, the synthesis involves reacting 2-chlorobenzoyl chloride with 3-fluoro-4-methyltoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). smolecule.com A similar approach would be expected for the synthesis of this compound, likely by acylating toluene (B28343) with 3-chlorobenzoyl chloride.

Grignard Reaction: This method provides an alternative route, particularly for disubstituted benzophenones. The synthesis of the isomer 3-methyl-3'-chlorobenzophenone has been achieved by reacting 3-chlorobenzoyl chloride with a Grignard reagent prepared from 3-bromotoluene. tandfonline.com This demonstrates a viable pathway for coupling two different substituted aryl rings.

The presence of the ortho-methyl group introduces significant steric hindrance, which influences the conformation of the molecule by increasing the torsion angle between the two phenyl rings. cdnsciencepub.comcdnsciencepub.com This conformational constraint is a key feature studied in ortho-substituted benzophenones as it impacts their chemical and physical properties.

Emerging Avenues and Objectives in this compound Academic Inquiry

While established research on this compound is sparse, emerging avenues can be projected based on general trends in the field of substituted benzophenones. Future academic inquiry is likely to focus on several key areas:

Advanced Synthetic Methodologies: There is a continuous drive to develop more efficient, selective, and environmentally benign synthetic methods. This includes the exploration of novel catalysts for cross-coupling reactions and the adaptation of classical methods like Friedel-Crafts acylation to continuous flow reactor systems, which can improve yield, purity, and scalability. smolecule.com

Exploration of Biological Activity: Given that various substituted benzophenones exhibit interesting pharmacological profiles, a key objective would be the systematic biological screening of this compound and its derivatives. nih.gov Research could target its potential as an antiproliferative, anti-inflammatory, or antimicrobial agent, with structure-activity relationship (SAR) studies elucidating the specific roles of the chloro and ortho-methyl substituents.

Application in Medicinal Chemistry: As a synthetic intermediate, this compound could be used to generate libraries of more complex molecules for drug discovery programs. lookchem.com Its unique substitution pattern could serve as a starting point for designing novel ligands targeting specific enzymes or receptors.

Photophysical and Materials Science Applications: Further investigation into the specific photophysical properties imparted by the 3-chloro and 2'-methyl substitution pattern could reveal novel applications. This could include its use as a photosensitizer or as a monomer for specialty polymers with tailored optical or thermal properties.

In essence, while this compound is currently a relatively unexamined compound, its structural features place it at the intersection of several active research fields. Future studies are poised to move beyond its synthesis and explore its potential in a variety of scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTTZOQOYJTDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552183 | |

| Record name | (3-Chlorophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-69-2 | |

| Record name | (3-Chlorophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving 3 Chloro 2 Methylbenzophenone

Nucleophilic and Electrophilic Reactivity Profiles of 3-Chloro-2'-methylbenzophenone

The chemical persona of this compound is characterized by distinct regions of electrophilicity and nucleophilicity, arising from the electronic effects of its substituents.

Electrophilic Site : The primary electrophilic center is the carbonyl carbon. The significant electronegativity of the oxygen atom polarizes the C=O double bond, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles.

Nucleophilic Sites : The two aromatic rings act as nucleophiles, particularly in electrophilic aromatic substitution (EAS) reactions. However, their nucleophilicity is modulated differently by their respective substituents.

Ring B (2'-methyl ring) : The methyl group is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This activates the ring, making it more nucleophilic and more reactive towards electrophiles than benzene (B151609). stackexchange.com The methyl group is an ortho, para-director. The steric bulk of the methyl group at the 2'-position can, however, hinder attack at the adjacent 3'-position.

| Ring | Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Ring A | -Cl (at C3) | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

| -CO- (carbonyl bridge) | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating | Meta | |

| Ring B | -CH₃ (at C2') | Donating (+I) | Donating (Hyperconjugation) | Activating | Ortho, Para |

| -CO- (carbonyl bridge) | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating | Meta |

Mechanistic Pathways of Derivatization Reactions of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the aromatic rings of this compound. The general mechanism proceeds via a two-step pathway. masterorganicchemistry.com

Formation of the Sigma Complex : In the rate-determining first step, the π-electron system of an aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring. uci.edumsu.edu

Deprotonation : In the second, faster step, a weak base removes a proton from the carbon atom bonded to the electrophile. This restores the aromatic π-system and yields the substituted product. masterorganicchemistry.com

The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the ring, which stabilize or destabilize the sigma complex intermediates for attack at the ortho, meta, and para positions. lkouniv.ac.in

These common EAS reactions introduce key functional groups onto the aromatic core. The mechanistic pathway for each involves the initial generation of a potent electrophile.

Halogenation (Chlorination/Bromination) : This reaction requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the halogen molecule (X₂), creating a highly electrophilic species (e.g., Br⁺ or a Br₂-FeBr₃ complex) that can be attacked by the aromatic ring. wikipedia.org

Nitration : The active electrophile, the nitronium ion (NO₂⁺), is generated by reacting nitric acid (HNO₃) with a stronger acid, typically sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The nitronium ion is then attacked by the benzene ring. nih.govunacademy.com

Sulfonation : This reaction uses fuming sulfuric acid (a solution of SO₃ in H₂SO₄). Sulfur trioxide (SO₃) is a powerful electrophile due to the electron-withdrawing effect of its three oxygen atoms. masterorganicchemistry.comlibretexts.org

Substitution on Ring A (3-chloro ring) : This ring is deactivated. The chloro group directs ortho and para (to positions 2, 4, and 6), while the carbonyl group directs meta (to positions 3 and 5). The directing effects align at position 5 (meta to the carbonyl and ortho to the chloro group), making it a probable site for substitution. Position 2 is sterically hindered by the other ring.

Substitution on Ring B (2'-methyl ring) : This ring is activated. The methyl group directs ortho and para (to positions 3' and 5'), while the carbonyl group directs meta (to positions 3' and 5'). The directing effects strongly favor substitution at the 3' and 5' positions. The 5'-position is generally favored due to reduced steric hindrance compared to the 3'-position, which is adjacent to the bulky methyl group.

Given that Ring B is activated and Ring A is deactivated, electrophilic substitution is kinetically favored to occur on Ring B.

| Reaction | Electrophile | Most Probable Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 3-Chloro-2'-methyl-5'-nitrobenzophenone | Attack on the activated Ring B at the sterically accessible para position relative to the activating methyl group. |

| Bromination | Br⁺ | 5'-Bromo-3-chloro-2'-methylbenzophenone | Similar to nitration, substitution occurs on the activated ring at the least sterically hindered position directed by the methyl group. |

| Sulfonation | SO₃ | 4-Benzoyl-2-chloro-3-methylbenzenesulfonic acid | Attack on activated Ring B at the 5'-position. |

| Friedel-Crafts Acylation | RCO⁺ | No Reaction / Low Yield | The benzophenone (B1666685) core is strongly deactivated by the carbonyl group, making it generally unreactive towards Friedel-Crafts acylation. msu.edu |

Reductive Transformations : The primary site for reduction is the carbonyl group.

Reduction to Alcohol : Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, (3-chlorophenyl)(2-methylphenyl)methanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. vedantu.compitt.edu

Reduction to Methylene (B1212753) : Complete reduction of the carbonyl group to a methylene bridge (-CH₂-), yielding 3-chloro-2'-methyldiphenylmethane, can be achieved under harsher conditions. The Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation.

Oxidative Transformations : The benzophenone core is generally resistant to oxidation under standard conditions. The aromatic rings and the carbonyl group are in stable oxidation states. However, transformations can be forced under specific conditions.

Oxidation of the Methyl Group : The benzylic methyl group on Ring B can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, yielding 2-(3-chlorobenzoyl)benzoic acid.

Oxidative Cleavage : While not a common reaction for benzophenones themselves, related diaryl systems can undergo oxidative rearrangement or cleavage. For example, some α,β-unsaturated diaryl ketones undergo oxidative rearrangement to 1,2-diaryl diketones. nih.gov Such pathways for this compound would require extreme conditions and are not synthetically conventional.

Pericyclic Reactions and Molecular Rearrangements Involving this compound Derivatives

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. These reactions, such as cycloadditions and sigmatropic rearrangements, are not typically observed for simple benzophenones under thermal conditions.

However, in the field of photochemistry, the carbonyl group of benzophenone is known to undergo the Paterno-Büchi reaction , a [2+2] photocycloaddition with alkenes to form oxetanes. oup.com Upon UV irradiation, this compound would be excited to its triplet state, which could then react with an alkene in a stepwise radical mechanism to form a four-membered oxetane (B1205548) ring.

Molecular rearrangements are also uncommon for the stable benzophenone scaffold. Rearrangements typically require the formation of an unstable intermediate, such as a carbocation, which is not favored in the context of EAS on the benzophenone core as the intermediate arenium ion readily deprotonates to restore aromaticity. msu.edu

Detailed Kinetic and Thermodynamic Studies of this compound Reactions

While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in the public literature, the principles governing its reaction rates can be inferred from studies on related benzophenone derivatives. acs.orgnih.gov

Kinetic Studies : Kinetic analysis would focus on the rates of reaction, particularly for electrophilic aromatic substitution. The rate of a reaction like nitration would be determined by monitoring the concentration of the reactant or product over time, typically using spectroscopic methods.

Kinetic studies on the degradation of benzophenone derivatives show that reaction rates often follow pseudo-first-order kinetics, with rate constants dependent on factors like reagent concentration and temperature. nih.govbohrium.com

Thermodynamic Studies : Thermodynamic analysis involves measuring the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. These values determine the spontaneity and equilibrium position of the reaction.

For electrophilic aromatic substitution, the reaction is typically exothermic (negative ΔH) and exergonic (negative ΔG), especially on the activated Ring B.

The formation of the final substituted product is highly favored thermodynamically due to the restoration of the very stable aromatic system, which acts as a "thermodynamic sink." masterorganicchemistry.com

| Substitution Site | Controlling Factors | Expected Relative Rate (Kinetics) | Intermediate Stability (Thermodynamics) |

|---|---|---|---|

| Ring B (e.g., C5') | Activating (+I) CH₃ group; Ortho, para-directing | Fastest | Most Stable Sigma Complex |

| Ring B (e.g., C3') | Activating (+I) CH₃ group; Steric hindrance | Fast | Stable Sigma Complex |

| Ring A (e.g., C5) | Deactivating (-I) Cl and -CO- groups | Slow | Less Stable Sigma Complex |

| Ring A (e.g., C4, C6) | Deactivating groups; No consensus in directing effects | Slowest | Least Stable Sigma Complex |

Advanced Spectroscopic Characterization and Crystallographic Analysis of 3 Chloro 2 Methylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 3-Chloro-2'-methylbenzophenone

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. For this compound, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation spectroscopy (such as COSY, HSQC, and HMBC), would be required for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic region of the spectrum would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 3-chlorophenyl ring and the 2-methylphenyl ring would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, multiplets) based on their substitution pattern. The methyl group protons would appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon would be expected to have a characteristic downfield chemical shift. The substituted aromatic carbons would also have distinct signals, which can be assigned based on their electronic environment and through correlation with the proton spectrum using 2D NMR techniques.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide information about longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the two aromatic rings and the carbonyl group.

Vibrational Spectroscopy (FT-IR, Raman, VCD) for Molecular Conformation and Functional Group Analysis of this compound

FT-IR and Raman Spectroscopy: The FT-IR and Raman spectra of this compound would be expected to show characteristic vibrational modes. A strong absorption band corresponding to the C=O stretching vibration of the benzophenone (B1666685) core would be a prominent feature in the FT-IR spectrum. libretexts.orgmsu.edu Aromatic C-H and C=C stretching vibrations would also be observed. libretexts.org The presence of the C-Cl bond would give rise to a characteristic stretching vibration in the lower frequency region of the spectrum. The methyl group would exhibit characteristic C-H stretching and bending vibrations. Raman spectroscopy would be complementary to FT-IR, particularly for the non-polar bonds.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since this compound is not chiral, it would not exhibit a VCD spectrum. However, VCD could be a powerful tool for studying chiral analogues of this compound.

A detailed analysis of the vibrational spectra, often aided by computational chemistry methods like Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule, such as the dihedral angle between the two phenyl rings. However, specific experimental FT-IR and Raman data for this compound are not available in the public domain.

Advanced Mass Spectrometry Techniques (e.g., MS/MS, HRMS, Ion Mobility MS) for Structural Elucidation of this compound and its Transformation Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition (C₁₄H₁₁ClO). libretexts.org

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a chlorine atom, a methyl group, or the carbonyl group, as well as the formation of benzoyl and tolyl cations. chemguide.co.uklibretexts.org This information is invaluable for confirming the structure of the molecule and for identifying unknown transformation products.

Ion Mobility Mass Spectrometry (IM-MS): IM-MS separates ions based on their size and shape (collision cross-section) in the gas phase, in addition to their mass-to-charge ratio. This technique could provide further structural information, particularly for distinguishing between different isomers or conformers of this compound or its derivatives.

While the principles of these techniques are well-established, specific mass spectral data, including fragmentation pathways from advanced MS techniques for this compound, have not been reported in the available scientific literature.

X-ray Crystallography and Solid-State Characterization of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This would reveal the solid-state conformation of the molecule, including the dihedral angle between the two aromatic rings, which is a key structural parameter for benzophenones.

Furthermore, the crystal packing arrangement, including any intermolecular interactions such as C-H···O or π-π stacking, would be elucidated. This information is crucial for understanding the physical properties of the solid material.

The formation of co-crystals of this compound with other molecules could be explored to modify its physicochemical properties, such as solubility and melting point. X-ray crystallography would be essential for characterizing the structure of these co-crystals.

Despite the power of this technique, there are no published reports on the single-crystal X-ray structure of this compound or any of its co-crystals.

Chiroptical Spectroscopic Studies (e.g., ECD, ORD) of Chiral this compound Analogues

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. As this compound itself is achiral, it would not exhibit ECD or ORD signals.

However, these techniques would be highly valuable for the stereochemical analysis of chiral analogues of this compound. For instance, if a chiral center were introduced into the molecule, ECD and ORD spectroscopy could be used to determine its absolute configuration by comparing the experimental spectra with those predicted by quantum chemical calculations. These techniques are particularly sensitive to the conformational and electronic properties of chiral molecules.

Currently, there is no information available in the scientific literature regarding the synthesis or chiroptical spectroscopic study of any chiral analogues of this compound.

Theoretical and Computational Studies on 3 Chloro 2 Methylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-Chloro-2'-methylbenzophenone

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. unipd.it These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which in turn dictate the molecule's stability, geometry, and reactivity. unipd.it

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. chemrxiv.org Instead of calculating the complex wave function of a many-electron system, DFT determines the energy and electronic properties from the molecule's electron density. rsc.org

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy conformation.

Analyze Electronic Properties: Calculate key parameters that describe its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

Predict Reactivity Sites: Generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. researchgate.netscienceopen.com

Investigate Excited States: Using Time-Dependent DFT (TD-DFT), it is possible to calculate the energies of electronic excited states, which is essential for understanding the molecule's absorption of light and its photochemical behavior. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table illustrates typical parameters obtained from DFT calculations. Actual values would require specific computation.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | -1250.5 Hartrees |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.9 Debye |

| Ionization Potential (IP) | The energy required to remove an electron (approximated as -EHOMO). | 6.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added (approximated as -ELUMO). | 1.8 eV |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. scispace.com These methods are generally more computationally demanding than DFT but can provide higher accuracy, especially for energetic predictions. aaru.edu.jo

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be valuable for:

Benchmark Calculations: Providing highly accurate "gold standard" energies and geometries against which faster methods like DFT can be compared and validated.

Precise Energetics: Calculating accurate reaction enthalpies, bond dissociation energies, and isomerization energies. For instance, studies on the Cl-HF complex have used Coupled Cluster theory to compute highly accurate potential energy surfaces. ru.nl

Intermolecular Interactions: Accurately describing non-covalent interactions, such as van der Waals forces and hydrogen bonding, which are critical for understanding the molecule's behavior in condensed phases or biological systems.

Molecular Dynamics (MD) Simulations of this compound in Solvent and Biological Environments

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes.

MD simulations of this compound could be used to:

Analyze Solvation Effects: Simulate the molecule in a box of explicit solvent molecules (e.g., water) to understand how the solvent affects its conformation, stability, and interactions. Studies on other chlorinated molecules have successfully used MD to understand their behavior in solution. chemrxiv.org

Study Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt at a given temperature. This is particularly important for this compound due to the rotational freedom around the single bonds connecting the phenyl rings and the carbonyl group.

Simulate Interactions with Biological Macromolecules: If the molecule has potential biological activity, MD simulations can model its interaction with a target protein or DNA. This can reveal the binding mode, calculate the binding free energy, and identify key interacting residues, providing insights into its mechanism of action.

Computational Prediction and Validation of Spectroscopic Parameters for this compound

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or identifying unknown compounds. scispace.com

For this compound, these predictions would include:

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of the molecule. The resulting frequencies can be correlated with experimental Infrared (IR) and Raman spectra to assign specific peaks to the stretching and bending of particular chemical bonds (e.g., C=O stretch, C-Cl stretch). dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data is a powerful way to confirm the molecule's structure. dergipark.org.tr

Electronic Transitions (UV-Visible): TD-DFT calculations can predict the wavelengths of maximum absorption (λₘₐₓ) in the UV-Visible spectrum by calculating the energies of electronic transitions from the ground state to various excited states.

In Silico Modeling of Reaction Pathways, Transition States, and Mechanistic Insights for this compound

Computational chemistry can be used to explore the entire potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, in silico modeling could:

Locate Transition States: Identify the high-energy transition state structures for potential reactions, such as nucleophilic substitution at the carbonyl carbon or electrophilic aromatic substitution on one of the phenyl rings.

Calculate Activation Energies: Determine the energy barrier (activation energy) for a reaction by calculating the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates.

Map Reaction Coordinates: Trace the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state, confirming that the identified transition state correctly links the desired species. Highly correlated ab initio methods have been used to map such potential energy surfaces for reactions involving chlorine atoms. nist.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods to correlate these descriptors with the observed activity or property. nih.gov

For a series of derivatives of this compound, a QSAR/QSPR study would involve:

Data Set Assembly: Compiling a set of structurally related molecules with experimentally measured activity (e.g., IC₅₀ values for enzyme inhibition) or a specific property (e.g., solubility).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule, which can be constitutional, topological, geometric, or electronic.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest) to build a predictive model. mdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Such models can be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the discovery process. crpsonline.comnih.gov

Table 2: Common Molecular Descriptors for QSAR/QSPR Studies This table lists examples of descriptors that would be calculated for this compound and its derivatives in a typical QSAR/QSPR analysis.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Molecular shape, size, and geometry. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Hydrophobicity and polarizability. |

Photochemistry and Photophysics of 3 Chloro 2 Methylbenzophenone

Excited State Dynamics and Energy Transfer Mechanisms of 3-Chloro-2'-methylbenzophenone

Upon absorption of ultraviolet (UV) light, this compound, like other benzophenone (B1666685) derivatives, is promoted from its ground state (S₀) to an excited singlet state (S₁). The initial excitation typically populates a singlet state with n,π* character, corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group.

The excited state dynamics of benzophenones are dominated by a very rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). For benzophenone itself, this process occurs on a picosecond timescale. The high efficiency of this S₁ → T₁ transition is a hallmark of benzophenone photochemistry and is attributed to the close energy spacing between the S₁(n,π) and a higher-lying T₂(π,π) state, which facilitates spin-orbit coupling. It is expected that this compound will also exhibit a high quantum yield of triplet formation.

The presence of a chlorine atom, a heavy atom, can further enhance the rate of intersystem crossing through the heavy-atom effect, which increases spin-orbit coupling. Therefore, the ISC in this compound might be even faster than in unsubstituted benzophenone. The methyl group, being an electron-donating group, can slightly raise the energy of the n,π* state, but it is not expected to fundamentally alter the dominance of the intersystem crossing pathway.

Once populated, the triplet state (T₁) of this compound becomes the key player in its subsequent photochemistry. This triplet state is a diradical, with unpaired electron spin density localized on the carbonyl oxygen and delocalized over the phenyl rings. The triplet state can then undergo various deactivation pathways, including energy transfer to other molecules.

In the context of energy transfer, the triplet state of this compound can act as a photosensitizer. If a suitable acceptor molecule with a lower triplet energy is present, an intermolecular triplet-triplet energy transfer can occur, leading to the formation of the acceptor's triplet state and the return of the benzophenone derivative to its ground state. The efficiency of this process depends on the triplet energy of this compound and the acceptor, as well as their proximity and relative orientations.

Photoreactivity and Photoreduction Mechanisms of this compound in Solution and Solid State

The primary photoreaction of benzophenones in the presence of a hydrogen donor is photoreduction. The triplet state of this compound is expected to be highly reactive in hydrogen abstraction reactions. In solution, if a suitable hydrogen-donating solvent (e.g., isopropanol) or substrate is present, the triplet diradical can abstract a hydrogen atom to form a ketyl radical.

The general mechanism for the photoreduction in solution is as follows:

Excitation and Intersystem Crossing: (3-Cl-2'-Me-BP) + hν → ¹(3-Cl-2'-Me-BP)* → ³(3-Cl-2'-Me-BP)*

Hydrogen Abstraction: ³(3-Cl-2'-Me-BP)* + R-H → (3-Cl-2'-Me-BP)-OH• + R•

Dimerization: 2 (3-Cl-2'-Me-BP)-OH• → Pinacol product

The rate of hydrogen abstraction is influenced by the nature of the C-H bond in the hydrogen donor. The substituent effects on the photoreduction kinetics of benzophenones are significant, with both electronic and steric factors playing a role. The chloro substituent at the 3-position is electron-withdrawing, which can increase the reactivity of the triplet state towards hydrogen abstraction. The methyl group at the 2'-position introduces steric hindrance around the carbonyl group, which might slightly decrease the rate of bimolecular reactions.

In the solid state, the photoreactivity of benzophenones can be different from that in solution. The restricted mobility in the crystal lattice can inhibit bimolecular reactions like hydrogen abstraction from a neighboring molecule unless the crystal packing provides favorable proximity and orientation. Photoreduction in the solid state often requires the presence of a co-crystallized hydrogen donor. In the absence of a suitable hydrogen donor, other photochemical pathways, such as cycloaddition reactions or decomposition, might become more prominent, although these are generally less efficient for benzophenones.

Mechanism of Photodecomposition and Photostability of this compound

Benzophenones are generally considered to be photostable in the absence of hydrogen donors. The high quantum yield of triplet formation and the relatively long lifetime of the triplet state in inert solvents allow them to function as effective photosensitizers without significant degradation.

However, photodecomposition of this compound can occur under certain conditions. One potential pathway for photodecomposition involves the cleavage of the carbon-chlorine bond. Aryl chlorides can undergo photochemical C-Cl bond homolysis upon UV irradiation, leading to the formation of an aryl radical and a chlorine radical. This process is generally less efficient than the primary photophysical processes (ISC) and photoreduction in the presence of H-donors.

The mechanism of photodecomposition can be represented as:

³(3-Cl-2'-Me-BP)* → (3-radical-2'-Me-BP)• + Cl•

The resulting aryl radical can then undergo various secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or dimerization.

The photostability of this compound will be highly dependent on its environment. In deoxygenated, non-hydrogen-donating solvents, it is expected to be relatively photostable. In the presence of oxygen, the triplet state can be quenched, leading to the formation of singlet oxygen, which can then oxidize other molecules or potentially lead to oxidative degradation of the benzophenone itself, although this is a minor pathway for benzophenones. The presence of abstractable hydrogens will lead to photoreduction as the dominant pathway over photodecomposition.

Fluorescence and Phosphorescence Properties of this compound and its Derivatives

Due to the extremely rapid and efficient intersystem crossing, the fluorescence quantum yield of benzophenones is typically very low (in the order of 10⁻³ to 10⁻⁴ in non-polar solvents at room temperature). Therefore, this compound is expected to be a very weak fluorophore.

In contrast, many benzophenone derivatives exhibit strong phosphorescence at low temperatures (e.g., 77 K) in a rigid matrix (glassy solution or polymer matrix). This phosphorescence originates from the radiative decay of the lowest triplet state (T₁) to the ground state (S₀). The phosphorescence spectrum of benzophenone shows a characteristic vibronic structure.

The phosphorescence properties, such as the emission wavelength (λ_phos), phosphorescence lifetime (τ_phos), and quantum yield (Φ_phos), are influenced by the substituents on the benzophenone core. The chloro and methyl substituents in this compound will likely cause shifts in the phosphorescence spectrum compared to unsubstituted benzophenone. The heavy chlorine atom may decrease the phosphorescence lifetime due to enhanced spin-orbit coupling, which increases the rate of both radiative (phosphorescence) and non-radiative decay from the triplet state.

Below is a table with typical photophysical data for benzophenone and some of its derivatives to provide a comparative context for the expected properties of this compound.

| Compound | Triplet Energy (kcal/mol) | Phosphorescence λ_max (nm) (77 K) | Phosphorescence Lifetime (ms) (77 K) |

| Benzophenone | 69 | ~450 | ~5 |

| 4-Chlorobenzophenone | 68 | ~455 | ~2 |

| 4-Methylbenzophenone | 69 | ~450 | ~6 |

Note: The data in this table is approximate and can vary depending on the solvent and experimental conditions. Direct measurement for this compound is required for accurate values.

Ultrafast Spectroscopy Studies of this compound Photochemical Processes

Ultrafast spectroscopy techniques, such as femtosecond and picosecond transient absorption spectroscopy, are powerful tools for studying the primary photochemical processes of molecules. While no specific ultrafast studies on this compound have been found, the extensive research on benzophenone and its derivatives provides a clear picture of the expected ultrafast dynamics.

Upon excitation of this compound with a femtosecond laser pulse, the following transient species and processes would be expected to be observed:

Excited Singlet State (S₁) Absorption: Immediately after excitation, a transient absorption signal corresponding to the S₁ state would appear. For benzophenone, the S₁ state absorption is in the visible region. This signal would decay very rapidly.

Intersystem Crossing (ISC): The decay of the S₁ absorption would be accompanied by the rise of a new transient absorption signal corresponding to the formation of the triplet state (T₁). The timescale for this process is expected to be in the range of a few to tens of picoseconds. As mentioned earlier, the presence of the chlorine atom might accelerate this process compared to unsubstituted benzophenone.

Triplet State (T₁) Absorption: The T₁ state of benzophenones has a strong and characteristic absorption in the visible region (around 530 nm for benzophenone). This transient absorption would have a much longer lifetime, on the order of microseconds in the absence of quenchers.

Vibrational Relaxation: Following intersystem crossing, the newly formed triplet state may be vibrationally "hot." Ultrafast spectroscopy can sometimes resolve the spectral evolution associated with vibrational cooling of the triplet state, which typically occurs on a picosecond timescale.

By analyzing the kinetics of the rise and decay of these transient absorption signals, it would be possible to determine the rate constants for intersystem crossing and other early-time photophysical processes for this compound. Such studies would provide a detailed picture of how the chloro and methyl substituents influence the initial steps of its photochemistry.

Biological Activity and Molecular Interaction Studies of 3 Chloro 2 Methylbenzophenone

Mechanistic Investigations into the Biological Targets and Pathways Modulated by 3-Chloro-2'-methylbenzophenone

For instance, certain benzophenone-type UV filters have been shown to exhibit antiandrogenic effects. nih.gov One identified mechanism is the inhibition of 3α-hydroxysteroid dehydrogenases (3α-HSDs), enzymes crucial for the synthesis of 5α-dihydrotestosterone (DHT), a potent androgen. nih.gov Furthermore, studies on chlorinated byproducts of Benzophenone-1 (BP-1) have demonstrated an enhanced disruptive effect on the androgen receptor (AR). These byproducts can interfere with AR-mediated gene expression in androgen-dependent prostate cancer cells (LNCaP). acs.org Other benzophenones, such as Benzophenone-1 (BP-1) and Benzophenone-2 (BP-2), have been found to inhibit human and rat placental 3β-hydroxysteroid dehydrogenases (3β-HSDs), key enzymes in progesterone (B1679170) biosynthesis. researchgate.netnih.gov These findings suggest that a primary mechanism of action for many substituted benzophenones involves the disruption of steroid hormone pathways.

Another potential target is the P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance. Some polyisoprenylated benzophenones, such as guttiferone K and oblongifolin C, have been identified as both substrates and inhibitors of P-gp, suggesting they could interfere with the disposition of other drugs. japsonline.com

Molecular Docking and Binding Affinity Studies of this compound with Biomolecules

While molecular docking simulations specifically for this compound are not published, this computational technique is widely used to predict the binding interactions of benzophenone (B1666685) analogues with biological targets. jchemlett.comresearchgate.net Molecular docking helps to elucidate how these ligands fit into the active sites of proteins and what forces stabilize the interaction.

For example, docking analyses of benzophenone-type UV filters with 3β-hydroxysteroid dehydrogenase (3β-HSD) revealed that hydroxyl groups on the benzophenone scaffold can form critical hydrogen bonds with catalytic residues in the enzyme's active site, such as Ser125. researchgate.netnih.gov Similarly, docking studies of benzophenone analogues designed as P-glycoprotein (P-gp) inhibitors showed that interactions are often driven by lipophilicity, allowing the compounds to enter the binding cavity from the membrane bilayer, with specific interactions mediated by moieties like a 4-hydroxy group. univie.ac.at

In a study of a related compound, 3-tert-Butyl-5-chloro-2-hydroxybenzophenone, molecular docking was used to simulate its binding with targets like the serotonin (B10506) transporter (SERT) and monoamine oxidase A (MAO-A) to predict its potential effects on behavioral disorders. researchgate.net These studies underscore the importance of hydrophobic interactions and specific hydrogen bonds in the binding affinity of substituted benzophenones to their protein targets.

Table 1: Examples of Molecular Docking Studies on Substituted Benzophenones This table is interactive. Click on the headers to sort.

| Compound Class | Protein Target | Key Interactions Noted |

|---|---|---|

| Benzophenone UV Filters | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Hydrogen bonds with catalytic residues (e.g., Ser125) researchgate.netnih.gov |

| Propafenone-like Benzophenones | P-glycoprotein (P-gp) | High lipophilicity, potential hydrogen bonds from hydroxyl groups univie.ac.at |

| Polyprenylated Benzophenones | P-glycoprotein (P-gp) NBD1 | Favorable binding energy in ATP-binding site japsonline.com |

| Chlorinated Benzophenone-1 | Androgen Receptor (AR LBD) | Characterization of ligand binding modes within the ligand-binding domain acs.org |

Enzymatic Biotransformation and Metabolic Fate Pathways of this compound

Specific metabolic fate studies for this compound have not been reported. However, the metabolism of other benzophenones, particularly the widely used UV filter Benzophenone-3 (BP-3 or oxybenzone), has been investigated. The primary metabolic pathways for xenobiotic compounds like benzophenones involve Phase I and Phase II enzymatic reactions, predominantly in the liver.

Phase I metabolism of substituted benzophenones often involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Studies on BP-3 show that O-dealkylation is a major pathway. elsevierpure.com For chlorinated compounds, metabolism can also involve dechlorination or the introduction of hydroxyl groups onto the aromatic rings. Research on the degradation of BP-3 during water chlorination processes shows that electrophilic aromatic substitution occurs, leading to mono- and di-chlorinated oxybenzone (B1678072) derivatives. nih.gov

Following Phase I oxidation, the resulting metabolites, as well as the parent compound, typically undergo Phase II conjugation to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation. The resulting conjugates are then eliminated from the body, primarily via urine. The metabolism of some substituted aminoacetamido-benzophenones in rats has been shown to result in extensive conversion to more polar metabolites, with very little of the parent compound remaining. nih.gov

In Vitro and In Silico Studies of Cellular Responses to this compound Exposure

There is no available data from in vitro or in silico studies on cellular responses to this compound. However, studies on related compounds provide a framework for how its effects could be assessed.

In vitro studies using cell-based assays are crucial for understanding the cellular mechanisms of benzophenones. For example, the inhibitory effects of BP-1 and BP-2 on progesterone production were confirmed in human JAr cells (a placental choriocarcinoma cell line). researchgate.net The anti-proliferative activities of various halogenated benzophenone derivatives have been evaluated against pancreatic cancer cells (PANC-1), where they were found to induce apoptosis by boosting the cleavage of caspase-3 and PARP. nih.gov In another study, the impact of chlorinated BP-1 byproducts on androgen receptor signaling was quantified by measuring the mRNA expression of AR-regulated genes in LNCaP cells. acs.org

In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel compounds. researchgate.net For instance, computational models have successfully predicted that certain polyprenylated benzophenones act as both substrates and inhibitors of P-glycoprotein. japsonline.com Gaussian accelerated molecular dynamics simulations have been employed to characterize the binding modes of chlorinated BP-1 within the androgen receptor ligand-binding domain, providing a deeper understanding of the disruptive interaction at a molecular level. acs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Functionality of this compound Analogues

While a specific SAR study for this compound is unavailable, research on various series of benzophenone analogues provides valuable insights into how different chemical substituents influence biological activity.

The position and nature of substituents on the two phenyl rings are critical determinants of function.

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are often key to activity. For instance, a 4-OH substitution on one of the benzene (B151609) rings was found to be crucial for enhancing the inhibitory activity of benzophenones against 3β-HSD, likely by forming hydrogen bonds in the enzyme's active site. researchgate.netnih.gov

Halogenation: The addition of chlorine atoms can significantly alter biological activity. Studies on the chlorination of BP-1 showed that its chlorinated byproducts had an enhanced disruptive effect on the androgen receptor. acs.org In a series of antimicrobial oxazole (B20620) derivatives, the presence of an electron-withdrawing chloro group on a phenyl ring was shown to influence activity. researchgate.net Research on 3-chloro-2-methylphenyl substituted semicarbazones has shown that this moiety is compatible with anticonvulsant activity. elsevierpure.comnih.gov

Other Substituents: The addition of methoxy (B1213986) groups or larger prenyl groups also modulates activity, often by altering the compound's steric profile, lipophilicity, and potential for specific molecular interactions. nih.govresearchgate.net

These SAR studies highlight the chemical tractability of the benzophenone scaffold, where targeted substitutions can be made to optimize potency and selectivity for various biological targets.

Environmental Fate and Degradation Pathways of 3 Chloro 2 Methylbenzophenone

Photodegradation Mechanisms of 3-Chloro-2'-methylbenzophenone in Aquatic and Atmospheric Environments

The photochemical behavior of this compound in the environment is dictated by its ability to absorb ultraviolet (UV) radiation, which can lead to its degradation. In aquatic systems, the presence of chromophores within the benzophenone (B1666685) structure facilitates the absorption of solar radiation, potentially initiating direct photolysis. The chlorine and methyl substituents on the aromatic rings can influence the electronic properties of the molecule, thereby affecting its absorption spectrum and quantum yield of photodegradation.

Benzophenones are known to act as photosensitizers, and upon absorbing light, they can be promoted to an excited triplet state. mdpi.com This excited state can then transfer energy to molecular oxygen, generating singlet oxygen (¹O₂), or participate in electron transfer reactions, leading to the formation of other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). mdpi.com These highly reactive species can then contribute to the indirect photodegradation of this compound and other organic compounds present in the water. For instance, a study on the photodegradation of sulfamethoxazole (B1682508) was enhanced in the presence of benzophenone and its derivative oxybenzone (B1678072) (BP3) due to the generation of these reactive intermediates. nih.gov

In the atmosphere, gas-phase this compound is expected to react with photochemically generated hydroxyl radicals. The rate of this reaction is a critical factor in determining its atmospheric lifetime. While specific kinetic data for this compound is not available, the atmospheric degradation of similar aromatic compounds is primarily initiated by •OH addition to the aromatic ring or H-atom abstraction from the methyl group. copernicus.orgcopernicus.org Photolysis may also contribute to its atmospheric degradation, although the significance of this pathway depends on its absorption cross-section and quantum yield in the actinic radiation range (λ > 290 nm). copernicus.org

Biodegradation Pathways and Microbial Transformation of this compound

The biodegradation of this compound is a crucial pathway for its removal from the environment. Studies on related compounds suggest that the structural characteristics of this compound, specifically the presence of a chlorine atom and a methyl group on different phenyl rings, will significantly influence its susceptibility to microbial attack. The position of these substituents affects the molecule's orientation within the active sites of microbial enzymes, such as cytochrome P450 monooxygenases and dioxygenases. nih.gov

Microbial degradation of chlorinated aromatic compounds often proceeds via hydroxylation of the aromatic ring, leading to the formation of catecholic intermediates. nih.govnih.govmdpi.com For instance, the bacterium Pseudomonas cepacia MB2 has been shown to metabolize 3-chloro-2-methylbenzoic acid by converting it to 4-chloro-3-methylcatechol. nih.gov This catechol is then subject to ring cleavage, typically through a meta-cleavage pathway, which further breaks down the aromatic structure. nih.gov It is plausible that a similar initial hydroxylation and subsequent ring-fission mechanism would be involved in the biodegradation of this compound.

The ultimate biodegradability, or mineralization, of benzophenone derivatives appears to be dependent on the substitution pattern on both aromatic rings. nih.gov Complete degradation to carbon dioxide and water may be limited for compounds with certain substitution patterns. The persistence of halogenated and methylated aromatic compounds in the environment is a known issue, and the specific arrangement in this compound could present a challenge for microbial enzymes, potentially leading to the accumulation of intermediate metabolites. nih.gov

Oxidative and Reductive Degradation Mechanisms in Environmental Matrices

In addition to photodegradation and biodegradation, this compound can be transformed through abiotic oxidative and reductive processes in various environmental compartments. In sunlit surface waters and in the atmosphere, hydroxyl radicals (•OH) are the primary oxidative species responsible for the degradation of many organic pollutants. mdpi.comnist.gov The reaction of •OH with this compound would likely involve addition to the aromatic rings or hydrogen abstraction from the methyl group, leading to the formation of hydroxylated or oxidized products. mdpi.comrsc.org

In anoxic environments such as sediments and saturated soils, reductive degradation can become a significant pathway. Reductive dechlorination, the process by which a chlorine atom is removed and replaced by a hydrogen atom, is a key transformation for many chlorinated organic compounds under anaerobic conditions. nih.govresearchgate.net This process is often microbially mediated, but abiotic reductive dehalogenation can also occur in the presence of certain minerals. The electron-withdrawing nature of the carbonyl group and the chlorine atom in this compound could influence its susceptibility to reductive processes.

Sorption, Leaching, and Mobility Characteristics of this compound in Soil and Water Systems

The transport and distribution of this compound in the environment are governed by its sorption to soil and sediment particles, which in turn affects its leaching potential into groundwater. The key parameter describing this partitioning behavior is the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.comladwp.com A high Koc value indicates strong sorption to organic matter, leading to lower mobility, while a low Koc value suggests greater potential for leaching. chemsafetypro.com

The Koc of an organic compound is influenced by its hydrophobicity, which is often estimated by its octanol-water partition coefficient (Kow). ecetoc.org Given the presence of a chlorine atom and a methyl group, this compound is expected to be a relatively hydrophobic compound with a moderate to high Kow, and consequently, a significant Koc. This would suggest that it has a tendency to sorb to soil and sediment, reducing its mobility in the aqueous phase. However, factors such as soil composition, pH, and the presence of dissolved organic matter can also influence its sorption behavior. ecetoc.org The potential for leaching into groundwater would be higher in soils with low organic carbon content. researchgate.net

Table 1: Estimated Physicochemical Properties Influencing Environmental Mobility

| Property | Estimated Value/Characteristic | Implication for Environmental Fate |

| Log Koc | Likely > 3 | Moderate to low mobility in soil and sediment. |

| Water Solubility | Expected to be low | Tends to partition from water to solid phases. |

| Vapor Pressure | Expected to be low | Not likely to be significantly transported in the atmosphere. |

Identification and Persistence of Environmental Metabolites of this compound

The degradation of this compound through the aforementioned pathways will result in the formation of various transformation products or metabolites. The identification of these metabolites is crucial for a complete assessment of the environmental impact, as they may be more or less toxic and persistent than the parent compound.

Based on the degradation pathways of analogous compounds, potential metabolites of this compound could include:

Hydroxylated derivatives: Formed through the action of hydroxyl radicals or microbial monooxygenases.

Catecholic compounds: Resulting from dihydroxylation of the aromatic rings, which are key intermediates in biodegradation. nih.gov

Ring-cleavage products: Acyclic compounds formed after the microbial breakdown of the aromatic structure. nih.gov

Dechlorinated products: Resulting from reductive dechlorination in anaerobic environments. nih.gov

Derivatization and Functionalization of 3 Chloro 2 Methylbenzophenone for Advanced Chemical Applications

Synthesis of Novel 3-Chloro-2'-methylbenzophenone Derivatives and Conjugates for Research Probes

The inherent photochemical reactivity of the benzophenone (B1666685) carbonyl group makes it an excellent candidate for designing photo-affinity probes. Upon excitation with UV light, the carbonyl group can form a highly reactive triplet diradical that can abstract a hydrogen atom from nearby C-H bonds, leading to covalent cross-linking with target molecules such as proteins or nucleic acids. This property is invaluable for mapping molecular interactions in biological systems.

Derivatization of this compound allows for the creation of sophisticated research probes. The chloro and methyl groups can serve as synthetic handles or tuning elements. For instance, the aromatic rings can undergo further substitution to introduce reporter tags (like fluorophores or biotin) or linking groups for conjugation to biomolecules. The substitution pattern of the benzophenone core is known to influence the photophysical properties and efficiency of intersystem crossing, a critical factor for probes. mdpi.com

Below is a table outlining potential derivatives of this compound designed as research probes.

| Derivative Structure/Modification | Functional Group Added | Intended Application | Rationale |

| Addition of an azido (B1232118) group | Azide (B81097) (-N₃) | Photo-affinity labeling | The azide group can be converted to a highly reactive nitrene upon UV irradiation, providing an alternative cross-linking mechanism. |

| Suzuki coupling at the chloro position | Biotin or a fluorophore (e.g., Dansyl) | Target identification and visualization | The chloro group can be replaced with reporter molecules via palladium-catalyzed cross-coupling reactions, enabling detection and isolation of binding partners. |

| Etherification of a hydroxylated derivative | Propargyl group (-CH₂C≡CH) | Bio-orthogonal chemistry probe | After initial hydroxylation, a terminal alkyne can be introduced, allowing for "click" chemistry reactions to attach various tags post-labeling. |

| Functionalization of the methyl group | Carboxylic acid (-COOH) | Conjugation to biomolecules | The methyl group can be oxidized to a carboxylic acid, which can then be activated to form an amide bond with amine groups on peptides or proteins. |

Exploration of this compound as a Key Building Block in Complex Molecule Synthesis

Substituted benzophenones are crucial intermediates in the synthesis of a wide range of pharmacologically active compounds and natural products. nih.govasianpubs.org The this compound structure can be strategically manipulated to build more complex molecular architectures. The carbonyl group can be reduced to a secondary alcohol, which can serve as a chiral center, or further reduced to a methylene (B1212753) group to create a flexible diarylmethane linker.

The two distinct aromatic rings offer sites for regioselective reactions. The chloro-substituted ring is activated towards nucleophilic aromatic substitution under certain conditions, while both rings are susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of new functional groups. Methodologies for synthesizing ortho-substituted benzophenones often employ blocking groups to achieve the desired regioselectivity, a strategy that could be adapted for further functionalizing the 2'-methyl substituted ring. researchgate.net These transformations make this compound a valuable starting material for compounds with potential applications as antifungal agents, anti-inflammatory molecules, or CNS-active drugs. google.comnih.gov

The following table details key synthetic transformations using this building block.

| Reaction Type | Reagents | Product Class | Significance |

| Grignard Reaction | Alkyl/Aryl Magnesium Halide | Tertiary Alcohols | Introduces a new carbon-carbon bond at the carbonyl carbon, creating a chiral center and increasing molecular complexity. |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | Substituted Benzophenones | Adds further functional groups to the aromatic rings, enabling the construction of poly-aromatic systems or molecules with multiple recognition sites. nih.gov |

| Reduction of Carbonyl | NaBH₄ or H₂, Pd/C | Diarylcarbinols or Diarylmethanes | Converts the rigid ketone linker into a more flexible alcohol or methylene bridge, which is a common scaffold in medicinal chemistry. |

| Nucleophilic Aromatic Substitution | NaOMe, high temp. | Methoxy-substituted benzophenone | Replaces the chlorine atom with other functional groups, allowing for significant modification of the electronic properties and biological activity. |

Modification of this compound for Targeted Molecular Recognition Studies

The diaryl ketone framework provides a structurally defined and rigid scaffold that is ideal for designing molecules capable of targeted molecular recognition. By strategically modifying the periphery of the this compound molecule, it is possible to introduce functional groups that can engage in specific non-covalent interactions—such as hydrogen bonding, electrostatic interactions, or π-π stacking—with a biological receptor or a chemical analyte.

Potential modifications for molecular recognition studies are presented below.

| Modification Strategy | Functional Groups | Target Interaction | Example Application |

| Introduction of Amine Functionality | -NH₂, -NR₂ | Hydrogen bonding, salt bridge formation | Design of kinase inhibitors or G-protein coupled receptor (GPCR) ligands. |

| Addition of a Carboxylic Acid | -COOH | Hydrogen bonding, ionic interactions | Creating ligands that mimic natural substrates like amino acids or carboxylate-containing metabolites. |

| Annulation to form Heterocycles | Fused rings (e.g., quinoline, acridone) | Shape complementarity, π-π stacking | 2-Aminobenzophenones are precursors to many bioactive heterocycles; a similar strategy could be applied here. asianpubs.orgasianpubs.org |

| Introduction of Sulfonamide Group | -SO₂NHR | Strong hydrogen bonding network | A common functional group in many marketed drugs, known for its ability to bind effectively to enzyme active sites. |

Investigation of this compound-Based Monomers in Polymerization and Material Science Research

Benzophenone derivatives are widely utilized in polymer and material science, most notably as photoinitiators for free-radical polymerization. researchgate.net The benzophenone core efficiently absorbs UV light and transitions to an excited triplet state, which can then initiate polymerization. Furthermore, benzophenone moieties can be incorporated directly into polymer chains, either as a pendant group or within the main backbone, to impart specific properties to the material.

To be used as a monomer, this compound must first be functionalized with a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety. This can be achieved through reactions on one of the aromatic rings or by modifying the carbonyl group. For example, a hydroxy-substituted derivative could be esterified with acryloyl chloride to produce a polymerizable monomer.

The inclusion of the 3-chloro-2'-methylphenyl group in a polymer can offer several advantages. The benzophenone unit can provide UV-stabilizing properties, protecting the material from photodegradation. The chlorine atom may enhance the fire retardancy of the resulting polymer, a desirable characteristic in many applications. nih.govnih.gov

This table summarizes potential monomers and their applications in material science.

| Monomer Derivative | Polymerizable Group | Polymerization Method | Potential Polymer Properties |

| 4-Vinyl-3'-chloro-2'-methylbenzophenone | Vinyl (-CH=CH₂) | Free Radical, RAFT, or ATRP | UV-crosslinkable polymer, photoresist material. |

| (4-Benzoyl-2-chlorophenyl)methyl methacrylate | Methacrylate | Free Radical Polymerization | UV-curing coatings, adhesives, and inks. |

| Dihydroxy derivative for polycondensation | Hydroxyl (-OH) | Step-Growth Polymerization | High-performance polyurethanes or polyesters with enhanced thermal stability. researchgate.net |

| Benzoxazine precursor | N/A | Ring-Opening Polymerization | Thermosetting resins with high thermal stability and fire resistance. nih.govnih.gov |

Advanced Analytical Methodologies for 3 Chloro 2 Methylbenzophenone in Complex Matrices

Development of Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS, GC-IMS) for Trace Analysis of 3-Chloro-2'-methylbenzophenone

Hyphenated techniques, which couple a separation method with a detection method, are essential for achieving the low detection limits required for trace analysis. uoguelph.ca The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily determined by the analyte's volatility and thermal stability.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Given its molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. A GC-MS/MS method would offer high selectivity and sensitivity. The development would involve optimizing the GC separation conditions and the MS/MS detection parameters.

GC Separation: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely be effective. Optimization of the oven temperature program would be critical to ensure sufficient separation from matrix interferences and any structural analogs.

MS/MS Detection: In the mass spectrometer, the compound would be ionized, typically using Electron Ionization (EI). The precursor ion (the molecular ion or a major fragment) would be selected in the first quadrupole. This ion would then be fragmented via collision-induced dissociation (CID), and specific product ions would be monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances sensitivity, making it ideal for trace analysis. thermofisher.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful alternative, particularly if the compound exhibits thermal instability or if minimal sample preparation is desired. rsc.org

LC Separation: Reversed-phase chromatography using a C18 or C8 column would be the standard approach. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium acetate to promote ionization. frontiersin.orgresearchgate.net

MS/MS Detection: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable ionization sources. ESI in positive ion mode would likely generate a protonated molecule [M+H]⁺ to serve as the precursor ion for MS/MS analysis. Similar to GC-MS/MS, the MRM mode would be employed for quantification, providing high selectivity and sensitivity. thermofisher.com

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): This technique separates ions in the gas phase based on their size and shape after initial separation by GC. While less common than GC-MS, it can provide an additional dimension of separation, which is useful for resolving isomeric compounds and reducing background interference in highly complex matrices.

Illustrative Data Table: Potential MRM Transitions for this compound (Calculated) Disclaimer: The following table is for illustrative purposes only and represents theoretical data that would be determined during method development. It is not based on published experimental results.

| Ionization Mode | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier | Collision Energy (eV) |

|---|---|---|---|---|

| EI (GC-MS/MS) | 230.06 | 195.0 | 139.0 | 15 |

| ESI+ (LC-MS/MS) | 231.07 | 196.0 | 115.1 | 20 |

Optimization of Sample Preparation Techniques for Enhanced Detection and Quantification of this compound

Effective sample preparation is critical to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. lcms.cz For this compound, a semi-polar compound, several techniques would be applicable.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids. For extracting from aqueous samples (e.g., wastewater), an organic solvent like dichloromethane or ethyl acetate would be used. Optimization would involve adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form and selecting the most efficient extraction solvent.

Solid-Phase Extraction (SPE): SPE provides cleaner extracts and higher concentration factors compared to LLE. For this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) would be appropriate for extraction from aqueous matrices. The optimization process involves a systematic evaluation of:

Conditioning: Wetting the sorbent (e.g., with methanol).

Equilibration: Preparing the sorbent with a solution similar to the sample matrix (e.g., water).

Loading: Passing the sample through the cartridge.

Washing: Rinsing the cartridge with a weak solvent to remove interferences without eluting the analyte.